4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
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Overview
Description
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a nitrile group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with the nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-1H-pyrazol-1-yl)ethanol
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H14N4/c1-9(2,7-10)3-4-13-6-8(11)5-12-13/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
QLZVDGJJUDSGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C=N1)N)C#N |
Origin of Product |
United States |
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